Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride
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Overview
Description
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, commonly known as BCI, is a chemical compound that has been widely used in scientific research. BCI is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
BCI inhibits Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride by binding to the catalytic domain of the enzyme. This compound is activated by binding to diacylglycerol (DAG) and calcium ions. BCI competes with DAG for binding to the catalytic domain of this compound, thereby inhibiting its activity. BCI has been shown to be a selective inhibitor of this compound, with minimal effects on other kinases.
Biochemical and Physiological Effects
BCI has been shown to have various biochemical and physiological effects. In cancer cells, BCI has been shown to induce apoptosis and inhibit cell proliferation. In diabetic rats, BCI has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease models, BCI has been shown to reduce amyloid-beta accumulation and improve cognitive function.
Advantages and Limitations for Lab Experiments
BCI has several advantages for lab experiments. It is a potent and selective inhibitor of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride, which makes it an ideal tool for studying the role of this compound in various cellular processes. BCI is also relatively easy to synthesize and has a high yield. However, BCI has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. BCI can also have off-target effects on other kinases, which can complicate data interpretation.
Future Directions
For research on BCI include exploring its therapeutic potential in other diseases, developing more potent and selective Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride inhibitors, and improving its solubility and bioavailability.
Synthesis Methods
The synthesis of BCI involves the reaction of 2-benzoyl-4-chloroaniline with 2-mercaptoimidazole in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydrochloric acid to obtain BCI monohydrochloride. The overall yield of this synthesis method is around 60%.
Scientific Research Applications
BCI has been extensively used in scientific research as a Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)-, monohydrochloride inhibitor. This compound is a family of serine/threonine kinases that play a crucial role in signal transduction pathways. This compound is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of this compound by BCI has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
CAS RN |
128433-25-0 |
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Molecular Formula |
C18H15Cl2N3O2S |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H14ClN3O2S.ClH/c19-13-6-7-15(22-16(23)11-25-18-20-8-9-21-18)14(10-13)17(24)12-4-2-1-3-5-12;/h1-10H,11H2,(H,20,21)(H,22,23);1H |
InChI Key |
RKTIAUHSSIPIDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CSC3=NC=CN3.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CSC3=NC=CN3.Cl |
Other CAS RN |
128433-25-0 |
synonyms |
N-(2-benzoyl-4-chloro-phenyl)-2-(1H-imidazol-2-ylsulfanyl)acetamide hy drochloride |
Origin of Product |
United States |
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